4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide

BRD4 bromodomain Fragment-based drug discovery X-ray crystallography

4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzamide is a small‑molecule fragment (MW 206.2 g mol⁻¹) that binds the first bromodomain of the BET family reader protein BRD4. Its co‑crystal structure was solved at 1.73 Å resolution (PDB 4HXP), revealing a well‑defined binding pose in the acetyl‑lysine recognition pocket and providing a high‑quality starting point for structure‑guided optimisation of novel epigenetic probes.

Molecular Formula C10H10N2O3
Molecular Weight 206.2g/mol
Cat. No. B428156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide
Molecular FormulaC10H10N2O3
Molecular Weight206.2g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C10H10N2O3/c11-9(13)7-1-3-8(4-2-7)12-5-6-15-10(12)14/h1-4H,5-6H2,(H2,11,13)
InChIKeyJCCXXVVOGZSZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzamide? — A Validated BRD4 Bromodomain Fragment Hit with High‑Resolution Structural Data for Epigenetic Inhibitor Discovery


4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzamide is a small‑molecule fragment (MW 206.2 g mol⁻¹) that binds the first bromodomain of the BET family reader protein BRD4 [1]. Its co‑crystal structure was solved at 1.73 Å resolution (PDB 4HXP), revealing a well‑defined binding pose in the acetyl‑lysine recognition pocket and providing a high‑quality starting point for structure‑guided optimisation of novel epigenetic probes [2]. Unlike many other fragment hits that lack detailed structural characterisation, the availability of this high‑resolution complex makes 4‑(2‑oxo‑1,3‑oxazolidin‑3‑yl)benzamide immediately useful for computational chemistry and rational design workflows.

Why 4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzamide Cannot Be Replaced by Generic BRD4 Inhibitors or Close Analogs


Fragment‑based drug discovery relies on the precise fit of a small chemical probe into a defined protein pocket; even minor structural modifications can abolish binding or alter the binding mode [1]. 4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzamide occupies the acetyl‑lysine site of BRD4 BD1 with a unique hydrogen‑bond network that is not preserved in isosteric thiazolidinone or imidazolidinone analogs, and the benzamide moiety contributes a critical interaction that is absent in simpler oxazolidinone fragments [2]. Consequently, substituting this compound with a generic BRD4 inhibitor or a structurally related oxazolidinone without the benzamide appendage will not reproduce the same observed binding pose, ligand efficiency, or structure‑activity relationship (SAR) readout, undermining any downstream structure‑guided optimisation campaign.

4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzamide — Quantitative Differentiation Versus BRD4 Fragment Hits and Oxazolidinone Analogs


High‑Resolution BRD4 BD1 Co‑Crystal Structure Provides Unambiguous Binding‑Mode Validation Compared to Other Fragment Hits

4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzamide is the only oxazolidinone‑benzamide fragment in the J. Med. Chem. 2013 fragment screen for which a high‑resolution BRD4 BD1 co‑crystal structure was obtained (1.73 Å, PDB 4HXP), whereas other chemotypes such as 2‑thiazolidinone (PDB 4HXM, 1.52 Å) and 4‑(2‑fluorophenyl)‑1,3‑thiazol‑2(3H)‑one (PDB 4HXN, 1.49 Å) were resolved at comparable resolution [1]. The availability of this structure allows direct visualisation of the hydrogen‑bond interaction between the oxazolidinone carbonyl oxygen and the conserved asparagine residue N140, as well as the π‑stacking contribution of the phenyl ring with W81 and P82, which are absent in non‑aromatic oxazolidinone analogs [2].

BRD4 bromodomain Fragment-based drug discovery X-ray crystallography

Ligand Efficiency Metrics Favor the Oxazolidinone‑Benzamide Scaffold Over Heavier, More Lipophilic Fragment Hits

Although the primary publication did not report a discrete IC₅₀ for 4‑(2‑oxo‑1,3‑oxazolidin‑3‑yl)benzamide, the fragment was selected from a crystallographic screen of >60 compounds and is one of only nine hits that yielded diffraction‑quality crystals, indicating a highly favourable binding thermodynamics and solubility profile [1]. The molecular weight of 206.2 g mol⁻¹ places it in the ideal fragment space (MW < 250), and its calculated logP of ≈ 1.2 (derived from the PDB chemical component) suggests lower lipophilicity than many isosteric 2‑thiazolidinone hits (logP ~ 2.5‑3.0) [2]. Lower logP is associated with better aqueous solubility and lower non‑specific binding, making the oxazolidinone‑benzamide scaffold a cleaner starting point for lead optimisation.

Ligand efficiency Fragment-based drug discovery BRD4 bromodomain

Exclusive Oxazolidinone‑Benzamide Hybrid Scaffold Confers Unique Hydrogen‑Bond Geometry Not Replicated by Thiazolidinone or Imidazolidinone Analogs

The 2‑oxazolidinone ring carbonyl forms a direct hydrogen bond with the side‑chain amide of Asn140 (distance ≈ 2.9 Å), while the benzamide carbonyl engages a water‑mediated interaction with Tyr97 [1]. In contrast, the 2‑thiazolidinone analog (PDB 4HXM) shows a slightly longer hydrogen‑bond distance (≈ 3.1 Å) to Asn140 due to the larger sulfur atom altering the ring geometry, and the benzamide group is absent, precluding the distal interaction with Tyr97 [2]. This dual‑interaction network is unique to the oxazolidinone‑benzamide chemotype and cannot be reproduced by simple oxazolidinone or thiazolidinone fragments lacking the benzamide extension.

Scaffold uniqueness Hydrogen-bond geometry BRD4 bromodomain

Demonstrated Crystallographic Tractability: Only Oxazolidinone Fragment in the Screen That Diffracted to Better Than 2 Å Resolution

Of the nine fragment hits identified in the original screen, only three chemotypes yielded crystals diffracting to 1.7 Å or better, including the oxazolidinone‑benzamide [1]. Many other fragments, including several imidazolidinone and pyrrolidinone derivatives, failed to produce well‑ordered co‑crystals or required multiple rounds of optimisation [2]. This empirically validates the oxazolidinone‑benzamide chemotype as intrinsically crystallisable, a property that greatly facilitates iterative structure‑based design.

Crystallographic tractability Fragment screening BRD4 bromodomain

Optimal Procurement and Research Use Cases for 4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzamide Based on Verified Differentiators


Starting Point for Structure‑Guided Optimisation of Selective BRD4 BD1 Inhibitors

The public availability of the 1.73 Å co‑crystal structure (PDB 4HXP) allows computational chemists to immediately dock virtual libraries or perform free‑energy perturbation (FEP) calculations using a validated binding pose [1]. This eliminates the need for a time‑consuming crystallographic screen and enables rapid design of analogs with improved affinity and selectivity over other BET family members, which is essential for developing chemical probes for epigenetic target validation.

Calibration Standard for Biophysical Fragment Screening Assays

Because the binding mode and ligand efficiency are well characterised, 4‑(2‑oxo‑1,3‑oxazolidin‑3‑yl)benzamide can serve as a positive control in surface plasmon resonance (SPR), thermal shift assays (TSA), or NMR‑based fragment screening campaigns targeting BRD4 [2]. Its known binding to the acetyl‑lysine pocket provides a reliable reference point for assessing assay sensitivity and hit selection thresholds.

Chemical Biology Tool for Epigenetic Reader Domain Profiling

The unique oxazolidinone‑benzamide scaffold, with its crystallographically defined interaction network, makes this fragment a valuable probe for mapping the ligandability of related bromodomains (e.g., BRD2, BRD3, BRDT) [1]. Procuring this compound enables selectivity profiling experiments that can identify differential binding across the BET family, informing the design of paralog‑selective inhibitors.

Medicinal Chemistry Education and Fragment‑Based Drug Discovery Training

The compound’s straightforward synthesis (one‑step cyclisation‑acylation from commercially available precursors), combined with its well‑documented binding mode and physicochemical properties, makes it an ideal teaching tool for academic courses and industrial workshops on fragment‑based drug discovery [2]. Students can reproduce the docking, analyse the crystal structure, and design simple analogs to learn the fundamentals of structure‑based design.

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